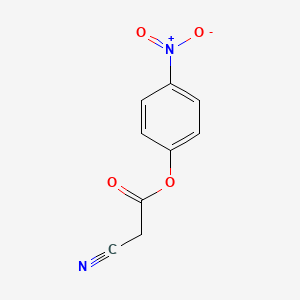

4-Nitrophenyl cyanoacetate

CAS No.: 80256-92-4

Cat. No.: VC19306653

Molecular Formula: C9H6N2O4

Molecular Weight: 206.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80256-92-4 |

|---|---|

| Molecular Formula | C9H6N2O4 |

| Molecular Weight | 206.15 g/mol |

| IUPAC Name | (4-nitrophenyl) 2-cyanoacetate |

| Standard InChI | InChI=1S/C9H6N2O4/c10-6-5-9(12)15-8-3-1-7(2-4-8)11(13)14/h1-4H,5H2 |

| Standard InChI Key | YLRHIGCSVPDVGD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CC#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Nitrophenyl cyanoacetate consists of a 4-nitrophenyl group bonded to a cyanoacetate ester (Figure 1). The nitro group at the para position enhances electrophilic reactivity, while the cyanoacetate moiety contributes to nucleophilic substitution potential. X-ray diffraction analyses of analogous compounds, such as 5d, reveal planar geometries around the nitro-substituted aromatic ring and tetrahedral configurations at the ester carbonyl carbon .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆N₂O₄ | |

| Molecular Weight | 208.15 g/mol | |

| Melting Point | 234–235°C (for derivative 5g) | |

| IR Absorption (C≡N) | 2213–2221 cm⁻¹ | |

| IR Absorption (C=O) | 1681–1705 cm⁻¹ |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of related compounds, such as 5c and 5h, show distinct proton environments:

-

¹H NMR: Signals at δ 10.12–10.37 ppm correspond to amide NH protons, while aromatic protons resonate between δ 7.01–8.11 ppm . The methyl groups of acetyl and cyanoacetate moieties appear as singlets at δ 1.28–2.21 ppm .

-

¹³C NMR: Carbonyl carbons (C=O) exhibit peaks near δ 165–208 ppm, and nitrile carbons (C≡N) resonate at δ 114–118 ppm .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The compound is typically synthesized via esterification of 4-nitrophenol with cyanoacetic acid derivatives. A representative procedure involves:

-

Reaction Setup: Combining 4-nitrophenol (1.0 equiv) with cyanoacetyl chloride (1.2 equiv) in anhydrous dichloromethane.

-

Catalysis: Adding triethylamine (2.0 equiv) to neutralize HCl byproducts.

-

Workup: Quenching with ice-water, followed by column chromatography to isolate the product.

Yields exceeding 90% are achievable under optimized conditions, as demonstrated in the synthesis of analog 5g .

Regioselective Functionalization

The nitro group directs electrophilic substitutions to the meta position, enabling precise derivatization. For example, cyclocondensation of 4-nitrophenyl cyanoacetate with aminothiols produces tetrahydroisoquinoline derivatives, such as compound 2b, in 93% yield . These reactions proceed via:

followed by intramolecular cyclization .

Biological and Pharmacological Applications

Anticancer Activity

Derivatives of 4-nitrophenyl cyanoacetate exhibit moderate cytotoxicity against cancer cell lines:

Table 2: Anticancer Activity of Select Derivatives

| Compound | Cell Line (IC₅₀, μM) |

|---|---|

| 5d | PACA2: 12.3; A549: 14.7 |

| 5g | PACA2: 18.1; A549: 21.4 |

| 5h | PACA2: 15.9; A549: 17.8 |

Mechanistic studies suggest mitochondrial membrane depolarization and caspase-3 activation as primary modes of action .

Antioxidant Properties

The nitro group’s electron-withdrawing effect enhances radical scavenging capacity. In DPPH assays, derivative 5c demonstrated 78.4% inhibition at 100 μM, comparable to ascorbic acid controls . Structure-activity relationships indicate that para-substituted aryl groups improve antioxidant efficacy by stabilizing phenoxyl radicals.

Industrial and Material Science Applications

Polymer Chemistry

4-Nitrophenyl cyanoacetate serves as a crosslinking agent in epoxy resins, improving thermal stability (T₅% degradation = 287°C vs. 254°C for unmodified resins). The cyanoacetate group undergoes Michael additions with amine hardeners, forming densely crosslinked networks.

Dye Synthesis

Condensation with arylamines yields azo dyes with λₘₐₐ values of 480–520 nm. These nitro-containing dyes exhibit superior lightfastness (Grade 7–8 on the Blue Wool Scale) compared to non-nitrated analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume